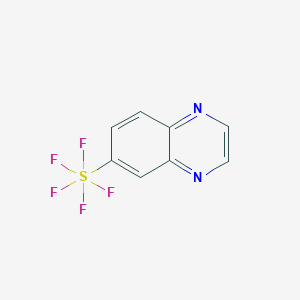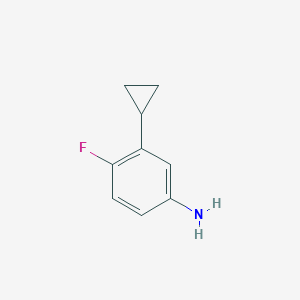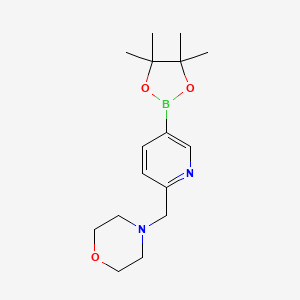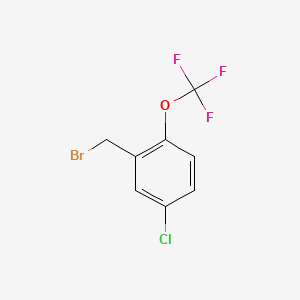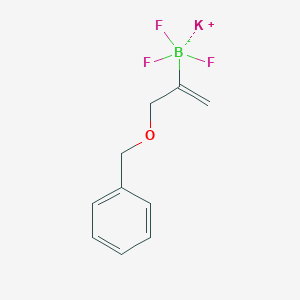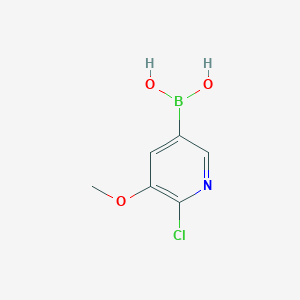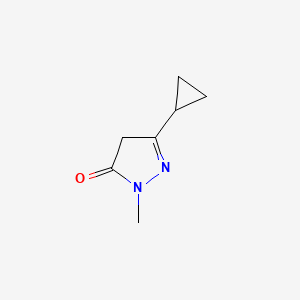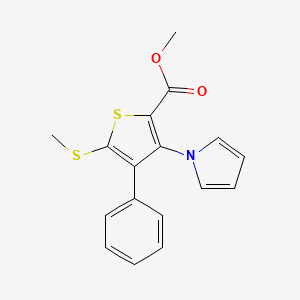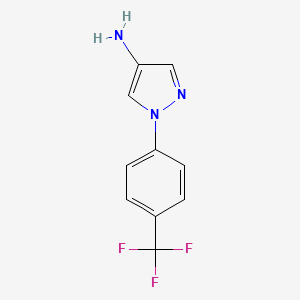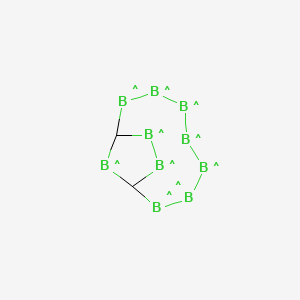
p-Carboran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound p-Carborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Carborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Carborane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -therapie
p-Carboran: wurde aufgrund seiner einzigartigen chemischen Eigenschaften als vielversprechender Baustein in der Arzneimittelentwicklung identifiziert. Es ist stark hydrophob und kann als Phenyl-Mimetikum dienen, was für die Entwicklung mechanismbasierter Therapien von Vorteil ist . Die Einarbeitung von this compound in Medikamente kann deren metabolische Stabilität, Selektivität und Bioverfügbarkeit verbessern. Dies hat zur Entwicklung neuartiger Carboran-basierter Rezeptorliganden geführt, die wichtige Rezeptoren für effiziente therapeutische Behandlungen anvisieren .
Antikrebsanwendungen
Die Struktur von this compound ermöglicht seine Verwendung bei der Synthese dualer Cyclooxygenase-2 (COX-2)/5-Lipoxygenase (5-LO)-Inhibitoren. Diese Enzyme sind Schlüsselenzyme in der Biosynthese von Eicosanoiden, die an der Entzündungsreaktion beteiligt sind, die mit Krebs in Verbindung steht. This compound-basierte Di-tert-Butylphenol-Analoga haben in vitro hohe 5-LO-inhibitorische Aktivitäten gezeigt, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .
Bor-Neutroneneinfangtherapie (BNCT)
This compound wird in der BNCT eingesetzt, einer binären Krebsbehandlung, die Tumoren auf zellulärer Ebene bekämpft. Durch die Einarbeitung von Bor in Verbindungen, die sich selektiv in Tumorzellen anreichern, kann this compound die Wirksamkeit des Neutroneneinfangs und der anschließenden Strahlentherapie verbessern. Diese Anwendung nutzt den hohen Boranteil von this compound, um therapeutische Strahlendosen an Krebszellen zu liefern und gleichzeitig gesundes Gewebe zu schonen .
Aromatische Halogenierung
In der synthetischen Chemie wirkt this compound als Katalysator für die Halogenierung aromatischer Verbindungen. Dieser Prozess ist entscheidend für die Modifikation bioaktiver Verbindungen und die Synthese mehrhalogenierter Verbindungen, die in verschiedenen chemischen Industrien von Bedeutung sind. Die Verwendung von this compound in diesem Zusammenhang zeigt seine Vielseitigkeit und sein Potenzial für breite Anwendungen in der chemischen Synthese .
Materialwissenschaft
Die einzigartigen Eigenschaften von this compound haben es zu einem interessanten Thema in der Materialwissenschaft gemacht. Seine Einarbeitung in Polymere und andere Materialien kann zu einer verbesserten thermischen Stabilität, chemischen Beständigkeit und elektronischen Eigenschaften führen. Dies macht this compound zu einer wertvollen Komponente bei der Entwicklung fortschrittlicher Materialien für verschiedene technologische Anwendungen .
Radiopharmazeutika
This compound wird für seine Verwendung bei der Entwicklung von Radiopharmazeutika untersucht. Durch die Modifizierung des Carboran-Käfigs mit hydrophilen Einheiten können Forscher die Wasserlöslichkeit verbessern, neuartige pharmakokinetische und pharmakodynamische Profile definieren und die Verabreichung in lebenden Organismen erleichtern. Diese Anwendung hat das Potenzial, die Abgabe und Wirksamkeit von Radiopharmazeutika in der medizinischen Diagnostik und Behandlung zu revolutionieren .
Wirkmechanismus
Target of Action
p-Carborane, a hydrophobic cluster, has been identified as a promising candidate for various therapeutic applications . The primary targets of p-Carborane are key enzymes in the biosynthesis of eicosanoids, specifically cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These enzymes play crucial roles in inflammatory responses and are often associated with cancer .
Mode of Action
p-Carborane interacts with its targets, COX-2 and 5-LO, by inhibiting their activities . The di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110, which incorporate p-carborane, have been identified as potent dual COX-2/5-LO inhibitors . These p-carborane-based analogs exhibit high 5-LO inhibitory activities, although their COX inhibition is weak or non-existent .
Biochemical Pathways
The inhibition of COX-2 and 5-LO by p-carborane disrupts the biosynthesis of eicosanoids, a group of signaling molecules derived from arachidonic acid . This disruption can affect various downstream effects, including inflammatory responses and cancer progression .
Pharmacokinetics
Its incorporation into drug design is believed to enhance drug biostability, selectivity, and availability . More research is needed to fully outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of p-Carborane and their impact on bioavailability.
Result of Action
The inhibition of COX-2 and 5-LO by p-Carborane can lead to a decrease in the production of eicosanoids, potentially reducing inflammation and slowing cancer progression . Cell viability studies have shown that p-carborane analogs exhibit lower anticancer activity compared to related di-tert-butylphenols .
Action Environment
The action, efficacy, and stability of p-Carborane can be influenced by various environmental factors. Its highly hydrophobic nature may affect its interaction with biological systems . Furthermore, the 3D structure of p-Carborane allows it to engage in unique types of intermolecular interactions, which can influence its action . More research is needed to fully understand how these and other environmental factors influence the action of p-Carborane.
Biochemische Analyse
Biochemical Properties
p-Carborane interacts with key enzymes in the biosynthesis of eicosanoids, such as cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These interactions are characterized by high inhibitory activities in vitro .
Cellular Effects
p-Carborane exhibits various effects on cellular processes. For instance, it has been found to suppress HCT116 cell proliferation more potently than its carbon-based counterpart . It does not affect the viability of primary cells .
Molecular Mechanism
At the molecular level, p-Carborane exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Metabolic Pathways
p-Carborane is involved in the biosynthesis of eicosanoids, interacting with key enzymes such as COX-2 and 5-LO
Eigenschaften
InChI |
InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNUZRMHHJZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20644-12-6 |
Source


|
| Record name | 1,12-Dicarba-closo-dodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
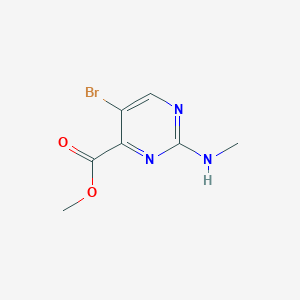
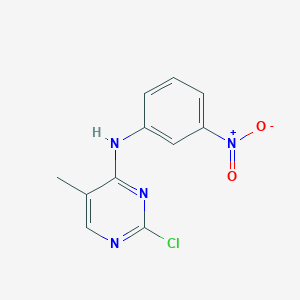
![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)


